![molecular formula C12H14O7 B4327704 ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate](/img/structure/B4327704.png)
ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate
Overview
Description
Ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate is a chemical compound with potential applications in scientific research. This compound is also known as shikimic acid ethyl ester and is derived from shikimic acid, a natural compound found in plants. The synthesis of ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate is a complex process that requires specialized knowledge and equipment. In
Mechanism of Action
The mechanism of action of ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate is not well understood. However, it is believed to act as a substrate for various enzymes involved in the biosynthesis of important biochemical molecules.
Biochemical and Physiological Effects:
Ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of certain bacteria and fungi. It has also been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate in lab experiments is its potential to serve as a precursor for various important biochemical molecules. However, the synthesis of this compound is complex and requires specialized knowledge and equipment. Additionally, the yield of this synthesis method is relatively low, which may limit its use in large-scale experiments.
Future Directions
There are several potential future directions for research involving ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the exploration of the compound's potential as an antioxidant or antimicrobial agent. Additionally, further research is needed to better understand the compound's mechanism of action and its potential applications in the biosynthesis of important biochemical molecules.
In conclusion, ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate is a complex chemical compound with potential applications in scientific research. Its synthesis method is complex and requires specialized knowledge and equipment. However, this compound has potential as a precursor for various important biochemical molecules and may have antioxidant and antimicrobial properties. Further research is needed to better understand the compound's mechanism of action and its potential applications in the field of biochemistry.
Scientific Research Applications
Ethyl 2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate has potential applications in scientific research, particularly in the field of biochemistry. This compound is a precursor to many important biochemical molecules, including aromatic amino acids, folates, and ubiquinones. It is also a key intermediate in the biosynthesis of the antiviral drug oseltamivir (Tamiflu).
properties
IUPAC Name |
ethyl (2Z,5Z,7Z)-2,6,7-trihydroxy-4,9-dioxodeca-2,5,7-trienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O7/c1-3-19-12(18)11(17)6-8(14)5-10(16)9(15)4-7(2)13/h4-6,15-17H,3H2,1-2H3/b9-4-,10-5-,11-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKYGPATTZJOPH-MAZCPUENSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=O)C=C(C(=CC(=O)C)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C(=O)/C=C(/C(=C/C(=O)C)/O)\O)/O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z,4Z,7Z)-2,4,7-trihydroxy-6,9-dioxodeca-2,4,7-trienoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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